molecular formula C12H12Br2O4 B098124 Diethyl 2,5-Dibromoterephthalate CAS No. 18013-97-3

Diethyl 2,5-Dibromoterephthalate

Cat. No.: B098124
CAS No.: 18013-97-3
M. Wt: 380.03 g/mol
InChI Key: WXRSDHICEYICMV-UHFFFAOYSA-N
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Description

Diethyl 2,5-Dibromoterephthalate is a useful research compound. Its molecular formula is C12H12Br2O4 and its molecular weight is 380.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Toxicity Studies

  • Toxicological Effects on Aquatic Life : Diethyl phthalate, a related compound to Diethyl 2,5-Dibromoterephthalate, has been extensively studied for its effects on aquatic life. Research indicates that exposure to sublethal concentrations of diethyl phthalate causes changes in hematological parameters in freshwater fish, suggesting its potential toxicological impact on aquatic ecosystems (Sepperumal & Saminathan, 2013).
  • Endocrine Disruption : Phthalates, including diethyl phthalate, have been identified as endocrine-disrupting chemicals (EDCs). These compounds can interfere with hormonal systems, impacting various aspects of wildlife and human health (Gore et al., 2015).

Industrial and Chemical Applications

  • Catalytic Degradation : Diethyl phthalate, similar in structure to this compound, has been the subject of studies focusing on its degradation. One study details the use of nano-scaled magnetic particles as catalysts for the degradation of diethyl phthalate, indicating potential methods for mitigating environmental pollution from such compounds (Zhang et al., 2016).
  • Analytical Chemistry Applications : Diethyl phthalate has been used as an internal standard in gas chromatography for the determination of other compounds, demonstrating its utility in analytical methodologies (Feng, 2004).

Health and Safety Assessments

  • Safety in Cosmetic and Industrial Products : The safety profile of diethyl phthalate, a related compound, has been assessed in the context of its use in fragrances and cosmetic products. Studies have focused on its acute toxicity, irritation potential, and allergenicity, providing insights into the safety considerations for similar compounds (Api, 2001).

Safety and Hazards

This compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Properties

IUPAC Name

diethyl 2,5-dibromobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRSDHICEYICMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622921
Record name Diethyl 2,5-dibromobenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18013-97-3
Record name Diethyl 2,5-dibromobenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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